molecular formula C19H17ClN4O3S B4535707 methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B4535707
M. Wt: 416.9 g/mol
InChI Key: SWMGSXGWJVUKNZ-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of substances known for their potential in various applications due to their unique molecular structures and properties. These compounds often involve complex synthesis processes and have distinct physical and chemical characteristics.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multiple steps, starting from basic esters or acids and proceeding through reactions with different reagents to introduce various functional groups. For instance, the preparation of compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones involves reagents for N-protection and subsequent cyclization processes (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are commonly used techniques for determining the molecular structure of these compounds. For example, compounds with amino and cyclopropyl groups have been characterized, showing strong intermolecular hydrogen bonds and specific crystal lattice structures (Şahin et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds often involves their functional groups participating in further chemical reactions, such as cyclization, esterification, and reactions with nucleophiles, to form more complex heterocyclic systems. For example, the formation of formazans from Mannich bases as antimicrobial agents showcases the chemical versatility of similar compounds (Sah et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are closely related to the molecular structure. The dihedral angles, intermolecular hydrogen bonds, and crystal packing can significantly affect these properties.

Chemical Properties Analysis

The chemical properties are influenced by the functional groups present in the molecule. Compounds with similar structures can exhibit a range of activities, including antimicrobial, anticancer, and enzyme inhibition properties, depending on the substituents and structural configuration (Ostapiuk, Matiychuk, & Obushak, 2015).

properties

IUPAC Name

methyl 3-[[2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-24-17(12-6-8-14(20)9-7-12)22-23-19(24)28-11-16(25)21-15-5-3-4-13(10-15)18(26)27-2/h3-10H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMGSXGWJVUKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
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methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
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methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
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methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
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methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 6
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methyl 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

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